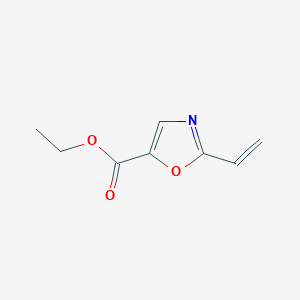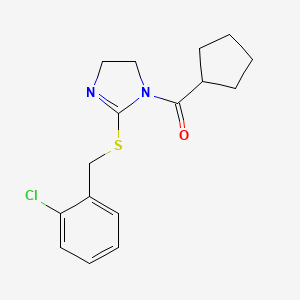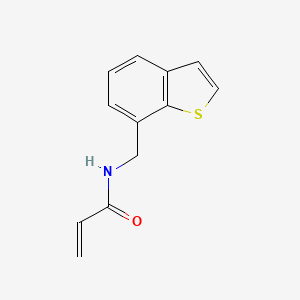![molecular formula C22H21N3O5S2 B2494805 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1007261-52-0](/img/structure/B2494805.png)
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the one often involves heterocyclization reactions, where precursor molecules undergo cyclization to form heterocyclic structures. A typical approach might involve coupling reactions between different heteroaryl halides or carboxylic acids with amines or thiols, followed by cyclization under conditions that promote the formation of the desired heterocyclic rings. For instance, synthesis pathways involving the formation of benzo[b]furan derivatives from thiadiazoles indicate a methodological foundation for synthesizing complex molecules (Petrov et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, providing insights into their conformation and stereochemistry. For closely related molecules, the benzothiazole and furan rings contribute to the molecule's rigidity, potentially affecting its reactivity and interaction with biological targets. The presence of substituents like methoxy and methyl groups can influence the electronic distribution across the molecule, impacting its chemical behavior (Rahmani et al., 2017).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related structures, where functionalities like sulfamoyl and methoxy groups play a crucial role in its chemical behavior. Reactions such as nucleophilic substitution, electrophilic addition, or condensation could be pertinent, depending on the reacting partners and conditions. The synthesis and reactivity of similar compounds, like those involving thiazole and furan rings, demonstrate the compound's potential to undergo diverse chemical transformations (Aleksandrov et al., 2017).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystallinity are crucial for understanding the compound's behavior in different environments. These properties are often related to the molecular structure, where intermolecular forces like hydrogen bonding, van der Waals forces, and π-π interactions play significant roles. Analyzing related compounds provides insights into how structural features influence physical properties, critical for applications in material science and chemical engineering (Kranjc et al., 2011).
Chemical Properties Analysis
The chemical properties of such a molecule, including acidity/basicity, reactivity towards nucleophiles/electrophiles, and stability under various conditions, are informed by its functional groups and overall structure. The presence of heteroatoms and conjugated systems within the molecule could lead to interesting photophysical properties, such as fluorescence, which could be explored for sensing applications. For example, compounds with benzo[b]furan and thiazole moieties have shown potential for solid-state fluorescence, indicating the possibility of similar properties for the compound (Yokota et al., 2012).
properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-24(14-17-5-4-12-30-17)32(27,28)18-9-6-15(7-10-18)21(26)23-22-25(2)19-11-8-16(29-3)13-20(19)31-22/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKKIRQUACEPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2494722.png)
![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)



![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)


![N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2494736.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2494737.png)

![4-N-Cyclopropyl-4-N-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)
![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)